molecular formula C21H19F2N3O4S B2952773 N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 1005308-39-3

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2952773
CAS No.: 1005308-39-3
M. Wt: 447.46
InChI Key: MXRUIBDLYSZIRB-UHFFFAOYSA-N
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Description

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a difluorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide compounds that share structural features with N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O4S/c1-29-17-7-6-12(8-18(17)30-2)20(28)26-21-25-13(11-31-21)9-19(27)24-10-14-15(22)4-3-5-16(14)23/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRUIBDLYSZIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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